1-(3-bromo-5-chlorothiophen-2-yl)methanamine hydrochloride
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Overview
Description
1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H6BrCl2NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine substituents on the thiophene ring.
Preparation Methods
The synthesis of 1-(3-bromo-5-chlorothiophen-2-yl)methanamine hydrochloride typically involves the following steps:
Bromination and Chlorination: The thiophene ring is first brominated and chlorinated to introduce the bromine and chlorine substituents at the 3 and 5 positions, respectively.
Amination: The brominated and chlorinated thiophene is then subjected to amination to introduce the methanamine group at the 2 position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can be used to remove the halogen substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 1-(3-bromo-5-chlorothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
(5-Chlorothiophen-2-yl)methanamine hydrochloride: This compound lacks the bromine substituent, which may result in different reactivity and biological activity.
(3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride: The presence of a pyridine ring instead of a thiophene ring can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2639446-83-4 |
---|---|
Molecular Formula |
C5H6BrCl2NS |
Molecular Weight |
263 |
Purity |
95 |
Origin of Product |
United States |
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